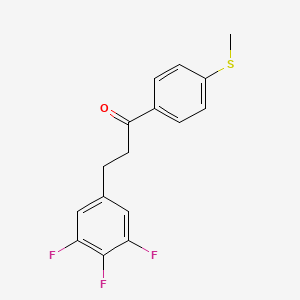

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C16H13F3OS . It has a molecular weight of 310.3 g/mol. This product is not intended for human or veterinary use and is meant for research purposes only.

Molecular Structure Analysis

The molecular structure of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone consists of 16 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom. The exact mass of the molecule is 310.06392069 .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 42.4 . It has 5 rotatable bonds, 0 hydrogen bond donors, and 5 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.3 .Applications De Recherche Scientifique

Antipathogenic Activity

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone derivatives have shown potential in antipathogenic applications. A study demonstrated that certain acylthioureas derivatives exhibit significant anti-pathogenic activity, particularly against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth abilities. This suggests a promising avenue for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Electrochromic Polymers

The compound's derivatives are utilized in the synthesis of electrochromic polymers. For instance, derivatives of 3,4-ethylenedioxythiophene, which is structurally similar, have been synthesized and studied for their electrochromic properties. These polymers exhibit significant changes in color and transmittance, indicating potential applications in electrochromic devices (Sankaran & Reynolds, 1997).

Optoelectronic Properties

In the field of optoelectronics, derivatives of thiophenes, which are structurally related to this compound, have been synthesized and characterized. Their thermal, optical, and electrochemical properties were explored, providing insights into their potential use in optoelectronic applications (Tapia et al., 2010).

Charge Trapping in Polymers

Studies on poly-3-(3,4,5-trifluorophenyl)thiophene, a related compound, have revealed insights into charge trapping phenomena in polymers. This research is crucial for understanding the electrical behavior of polymeric materials, which can be applied in electronic and energy storage applications (Levi et al., 2004).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds using derivatives of this compound. For instance, novel polymers and compounds with potential antimicrobial activities have been synthesized and structurally characterized, broadening the scope of pharmaceutical and material science research (Mabkhot et al., 2014).

Mécanisme D'action

The mechanism of action for 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is not specified in the sources I have. As this compound is intended for research use only, its mechanism of action may depend on the specific context of the research.

Propriétés

IUPAC Name |

1-(4-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3OS/c1-21-12-5-3-11(4-6-12)15(20)7-2-10-8-13(17)16(19)14(18)9-10/h3-6,8-9H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMXXPIEQJLQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645004 |

Source

|

| Record name | 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-84-9 |

Source

|

| Record name | 1-Propanone, 1-[4-(methylthio)phenyl]-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.